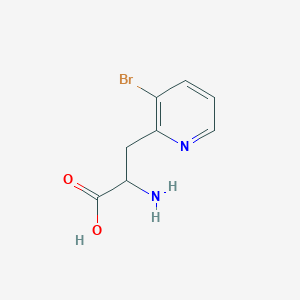

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid

Description

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid is a non-proteinogenic α-amino acid characterized by a pyridine ring substituted with a bromine atom at the 3-position and an amino acid backbone.

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-amino-3-(3-bromopyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C8H9BrN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13) |

InChI Key |

FLIIXVMMUOIUAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CC(C(=O)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromopyridin-2-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by the introduction of the amino and propanoic acid groups. One common method involves the bromination of 2-pyridinecarboxaldehyde to form 3-bromo-2-pyridinecarboxaldehyde, which is then subjected to reductive amination with an appropriate amine to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Pyridine derivatives.

Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or modulation of protein-protein interactions, which can have therapeutic effects in various diseases .

Comparison with Similar Compounds

Brominated Phenylalanine Derivatives

- (R)-2-Amino-3-(3-bromophenyl)propanoic acid (CAS: 99295-78-0): Structure: Features a 3-bromophenyl group instead of a bromopyridine. Properties: Purity >98%, molecular weight 244.09 g/mol, stored as a 25 µL solution at 10 mM . Applications: Used in chiral synthesis and biochemical studies due to its enantiomeric specificity.

- (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS: 24250-84-8): Structure: Bromine at the para position of the phenyl ring. Properties: Molecular weight 244.09 g/mol, stored at 2–8°C . Key Difference: Positional isomerism (para vs. meta bromine) alters electronic distribution and steric interactions compared to the pyridine analog.

Nitro-Substituted Derivatives

- (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS: 19883-74-0): Structure: Nitro group at the phenyl meta position. Properties: Molecular weight 210.19 g/mol, 97% purity . Reactivity: The nitro group enhances electrophilicity, making it a precursor for reduction reactions or metal coordination studies.

Heterocyclic Variants

- 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid (CAS: 33600-67-8): Structure: Indole ring with a methoxy substituent. Properties: Molecular weight 361.3 g/mol; indole moiety enables π-π stacking and hydrogen bonding . Applications: Potential use in neurotransmitter research due to structural similarity to tryptophan.

- 2-Amino-3-(thiophen-2-yl)propanoic acid: Structure: Thiophene ring instead of pyridine. Biocatalytic Relevance: Used in stereoselective ammonia elimination/addition reactions due to sulfur’s electron-rich nature .

Physicochemical Properties

*Discrepancy noted in molecular formula vs. weight in ; likely typographical error.

Antimycobacterial Activity

- Thiazole-Containing Derivatives (e.g., (S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid): Activity: Inhibits Mycobacterium tuberculosis H37Ra and M. bovis (BCG) at non-toxic concentrations (IC₅₀ ~10–50 µM) . Mechanism: Thiazole rings enhance membrane permeability and target enzyme interactions.

Bromopyridine vs. Bromophenyl :

- The pyridine nitrogen in the target compound may improve solubility or binding to metalloenzymes compared to purely aromatic analogs.

Neurotoxicity and Blood-Brain Barrier (BBB) Permeability

- BMAA (2-Amino-3-(methylamino)propanoic acid): BBB Permeability: Low permeability-surface area product (2–5 × 10⁻⁵ mL/s/g), requiring high doses (>100 mg/kg) for neurotoxic effects . Implication: Bromopyridine derivatives may exhibit similar BBB limitations due to polar substituents.

Biological Activity

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid, also known as (2S)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid, is an amino acid derivative characterized by a brominated pyridine ring and a propanoic acid backbone. Its molecular formula is CHBrNO, with a molecular weight of approximately 245.07 g/mol. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyridine moiety enhances binding affinity through hydrogen bonds and hydrophobic interactions, which are crucial for modulating enzyme activity and influencing metabolic pathways. This interaction profile suggests that the compound may act as both an inhibitor and activator of various enzymes, potentially leading to significant therapeutic effects in neurological contexts.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Modulation : The compound can influence the activity of specific enzymes, which may alter metabolic pathways.

- Neurological Applications : Investigations into its effects on neurotransmitter systems suggest potential roles in treating conditions like depression and anxiety.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens.

Structure-Activity Relationship

The presence of the bromine atom in the structure of this compound imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This unique characteristic enhances its binding affinity and specificity towards biological targets, making it a valuable candidate in drug development.

Comparison with Structural Analogues

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| 2-Amino-3-(3-chloropyridin-2-yl)propanoic acid | Chlorine instead of Bromine | Different reactivity due to chlorine's smaller size |

| 2-Amino-3-(3-fluoropyridin-2-yl)propanoic acid | Fluorine instead of Bromine | Fluorine's electronegativity influences interactions |

| 2-Amino-3-(3-iodopyridin-2-yl)propanoic acid | Iodine instead of Bromine | Iodine's larger size may affect binding affinity |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Neurological Studies : A study explored the compound's effects on neurotransmitter modulation in animal models, suggesting potential benefits in treating anxiety disorders. The findings indicated that the compound could enhance serotonin levels, providing a basis for further research into its antidepressant properties.

- Antimicrobial Activity : In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at levels indicating effective antimicrobial properties.

Pharmacokinetics and Pharmacodynamics

Ongoing research is focused on understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. Preliminary studies suggest that the compound has favorable absorption characteristics and may be metabolized efficiently within biological systems. Further investigations are required to fully elucidate its bioavailability and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.